molecular formula C24H26N2O4S B2977732 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]quinoline CAS No. 887863-87-8

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]quinoline

Cat. No. B2977732
CAS RN: 887863-87-8
M. Wt: 438.54
InChI Key: BTAWDPIJZPULLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a 1,4-Dioxa-8-azaspiro[4.5]decane moiety . This is a type of organoheterocyclic compound . The compound also contains a quinoline moiety, which is a type of aromatic heterocyclic compound.

Scientific Research Applications

Synthesis and Chemical Transformations

Transformation of Phenethyl Ketone Derivatives : This chemical framework can be involved in the transformation of phenethyl ketone oximes into quinolines and azaspirotrienones, highlighting its utility in synthesizing complex organic molecules. The use of tetrabutylammonium perrhenate and trifluoromethanesulfonic acid facilitates these transformations, indicating the compound's relevance in organic synthesis research (Kusama et al., 1997).

Biological Activities and Applications

Antimicrobial and Antioxidant Properties : Compounds related to "4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]quinoline" have been explored for their potential antimicrobial activities. For instance, novel series of quinoline derivatives incorporating cyclopropyl rings and sulfone linkages have shown potent antibacterial and antifungal activities against various strains of bacteria and fungi. This research suggests potential applications in developing new antimicrobial agents (Patel et al., 2021).

Cancer Drug Discovery : The quinoline scaffold, which is part of the compound's structure, is recognized for its anticancer activity. Quinoline and its analogs are being explored for their modes of function in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. This indicates the compound's potential relevance in the development and refinement of anticancer drugs (Solomon & Lee, 2011).

Optical and Material Science Applications

Optical Properties Studies : The effects of UV irradiation on the optical properties of related quinoline-based compounds have been investigated, showing changes in material dispersion parameters and fluorescence emission intensities. This suggests applications in material science, particularly in the development of photoreactive materials and the study of light-induced property changes (Gaml, 2018).

properties

IUPAC Name

8-[3-(4-ethylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-2-18-7-9-19(10-8-18)31(27,28)22-17-25-21-6-4-3-5-20(21)23(22)26-13-11-24(12-14-26)29-15-16-30-24/h3-10,17H,2,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAWDPIJZPULLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-(4-Ethylbenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane

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